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Compound of Interest

Compound Name: 2-Bromo-6-iodopyridine

Cat. No.: B1338975

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of 2-bromo-6-iodopyridine as a versatile
building block in modern organic synthesis. Its unique electronic and steric properties, arising
from the differential reactivity of the bromo and iodo substituents, make it a valuable precursor
for the synthesis of a wide array of functionalized pyridine derivatives, with significant
applications in pharmaceutical and materials science.

Core Compound Properties

2-Bromo-6-iodopyridine is a crystalline solid at room temperature.[1][2] Its key physical and
chemical properties are summarized in the table below.
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Property Value Reference(s)
CAS Number 234111-08-1 [1][3]
Molecular Formula CsHsBriN [1][3]
Molecular Weight 283.89 g/mol [11[3]

Melting Point 140-144 °C [1]

Boiling Point Not available

White to orange to green
Appearance [11[2]
powder/crystal

Purity >98% (GC) [1]

Spectroscopic Data

While specific tH and 13C NMR data for 2-bromo-6-iodopyridine is not readily available in the
searched literature, the following table provides data for the closely related precursor, 2-amino-
6-bromopyridine, to offer a general understanding of the pyridine ring's spectral characteristics.

Spectrum Chemical Shift (8) ppm Reference(s)

7.20-7.30 (m, 1H), 6.50-6.60

1H NMR (of 2-amino-6-
(m, 1H), 6.35-6.45 (m, 1H),

bromopyridine)

4.55 (s, 2H)
13C NMR (of 2-amino-6- 159.9, 141.6, 140.2, 113.1,
bromopyridine) 109.8

Synthesis of 2-Bromo-6-iodopyridine

A common synthetic route to 2-bromo-6-iodopyridine involves the diazotization of 2-amino-6-
bromopyridine followed by a Sandmeyer-type reaction with an iodide source.[4]

Experimental Protocol: Synthesis from 2-Amino-6-
bromopyridine
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Materials:

2-Amino-6-bromopyridine

Hydroiodic acid (HI)

Sodium nitrite (NaNO32)

Ice

Sodium hydroxide (NaOH) solution

Diethyl ether

Procedure:

Dissolve 2-amino-6-bromopyridine in a cooled aqueous solution of hydroiodic acid.

Slowly add a solution of sodium nitrite in water dropwise to the reaction mixture while
maintaining the temperature below 5 °C with an ice bath.

Stir the reaction mixture at low temperature for 1-2 hours.

Slowly warm the reaction to room temperature and then heat to 50-60 °C until nitrogen
evolution ceases.

Cool the mixture and neutralize with a sodium hydroxide solution.
Extract the product with diethyl ether.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

Purify the crude product by column chromatography or recrystallization to yield 2-bromo-6-
iodopyridine.
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Reactivity and Applications in Cross-Coupling
Reactions

The differential reactivity of the C-1 and C-Br bonds in 2-bromo-6-iodopyridine is the
cornerstone of its utility. The carbon-iodine bond is significantly more reactive in palladium-
catalyzed cross-coupling reactions, allowing for selective functionalization at the 6-position
while leaving the 2-bromo position intact for subsequent transformations.[5][6][7][8][9]

Versatility of 2-Bromo-6-iodopyridine in cross-coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between
2-bromo-6-iodopyridine and various boronic acids or esters.[6]

Experimental Protocol:

» Reagents: 2-Bromo-6-iodopyridine (1.0 eq.), Arylboronic acid (1.1-1.5 eq.), Palladium
catalyst (e.g., Pd(PPhs)s, 2-5 mol%), Base (e.g., K2COs, 2.0-3.0 eq.).[7]

» Solvent: Degassed solvent mixture (e.g., Dioxane/water, 4:1).[7]

e Procedure:

o

In an inert atmosphere, combine the 2-bromo-6-iodopyridine, arylboronic acid, and base
in a reaction vessel.

o Add the palladium catalyst.
o Add the degassed solvent and heat the mixture (e.g., 90-100 °C) with stirring.[7]
o Monitor the reaction by TLC or LC-MS.

o Upon completion, cool the reaction, dilute with an organic solvent, and wash with water
and brine.

o Dry the organic layer, concentrate, and purify by column chromatography.
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Catalyst . Approx. Referenc
Base Solvent Temp (°C) Time (h) .
System Yield (%) e(s)
Toluene/H2
Pd(PPhs)a K2COs o 80-100 4-12 85-95 [9]
PdCl>(dppf )
) K3POa Dioxane 90-110 12-16 88-96 [9]
Pd(OAc)2 / Toluene/H2
K2COs 100 6-10 90-98 [9]
SPhos O

Stille Coupling

The Stille coupling enables the formation of C-C bonds with organostannane reagents.
Experimental Protocol:

» Reagents: 2-Bromo-6-iodopyridine (1.0 eq.), Organostannane (1.1-1.2 eq.), Palladium
catalyst (e.g., Pd(PPhs)s, 1-5 mol%).

e Solvent: Anhydrous, degassed solvent (e.g., Toluene, DMF).

e Procedure:

o

Under an inert atmosphere, dissolve 2-bromo-6-iodopyridine and the palladium catalyst
in the solvent.

o Add the organostannane reagent.
o Heat the reaction mixture (e.g., 80-110 °C) and monitor its progress.

o After completion, cool the reaction and perform an aqueous workup. The tin byproducts
can often be removed by washing with an aqueous KF solution.

o Extract the product, dry the organic phase, and purify by chromatography.
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Catalyst . . Approx. Referenc
Additive Solvent Temp (°C) Time (h) .
System Yield (%) e(s)
Pd(PPhs)a None Toluene 90-110 12-24 80-90 [5]
Pdz(dba)s /
None DMF 80 16 >90
P(fur)s
PdCI2(PPh
Cul NMP 60 6 85-95

3)2

Sonogashira Coupling

The Sonogashira coupling is utilized to introduce alkyne moieties.
Experimental Protocol:

» Reagents: 2-Bromo-6-iodopyridine (1.0 eq.), Terminal alkyne (1.1-1.5 eq.), Palladium
catalyst (e.g., PdCIl2(PPhs)z, 1-3 mol%), Copper(l) iodide (Cul, 2-5 mol%), Base (e.g., EtsN,
piperidine).

e Solvent: Anhydrous, degassed solvent (e.g., THF, DMF).
e Procedure:

o To a flask under an inert atmosphere, add 2-bromo-6-iodopyridine, the palladium
catalyst, and Cul.

o Add the solvent and the amine base.
o Add the terminal alkyne and stir the reaction at room temperature or with gentle heating.
o Monitor the reaction by TLC.

o Upon completion, perform an aqueous workup, extract the product, and purify by column
chromatography.
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Catalyst . Approx. Referenc
Base Solvent Temp (°C) Time (h) .
System Yield (%) e(s)
PdCI2(PPh
EtsN DMF 25-60 4-12 85-95 [5]
3)2 / Cul
Pd(OAc)2 /
XPhos / Cs2C0s Dioxane 80 12 90-97
Cul
Pd(P(t-
Bu)s)2
K2COs Toluene 100 10 85-94
(copper-

free)

Buchwald-Hartwig Amination

This reaction is a key method for the formation of C-N bonds.[8]
Experimental Protocol:

o Reagents: 2-Bromo-6-iodopyridine (1.0 eq.), Amine (1.1-1.5 eq.), Palladium pre-catalyst
(e.g., Pdz(dba)s, 1-2 mol%), Ligand (e.g., Xantphos, BINAP, 2-4 mol%), Base (e.g., NaOt-Bu,
Cs2C03, 1.5-2.5 eq.).

e Solvent: Anhydrous, degassed solvent (e.g., Toluene, Dioxane).

e Procedure:

[¢]

In a glovebox or under an inert atmosphere, combine the palladium pre-catalyst, ligand,
and base in a reaction vessel.

[e]

Add the solvent, followed by 2-bromo-6-iodopyridine and the amine.

o

Seal the vessel and heat the reaction mixture (e.g., 80-110 °C).

o

Monitor the reaction's progress.
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o After completion, cool the mixture, dilute with an organic solvent, and filter through a pad
of celite.

o Wash the filtrate with water and brine, dry, and concentrate.

o Purify the product by column chromatography.

Catalyst/
. ) Approx. Referenc
Ligand Base Solvent Temp (°C) Time (h) .
Yield (%) e(s)

System
Pdz(dba)s / )

NaOt-Bu Dioxane 80-110 6-18 80-95 [7]
Xantphos
Pd(OAc)2 /

Cs2CO0s Toluene 100 12-24 75-90
BINAP
G3-XPhos K3POa4 t-AmylOH 100 8-16 >90

Experimental Workflow and Synthesis of Bioactive
Molecules

The selective functionalization of 2-bromo-6-iodopyridine opens avenues for the synthesis of
complex, polysubstituted pyridines, which are common scaffolds in biologically active
molecules.[1][10]
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Reaction Preparation

Inert Atmosphere Setup
(Schlenk line or Glovebox)

;

Combine 2-Bromo-6-iodopyridine,
Coupling Partner, Base

'

Add Palladium Catalyst
(& Ligand/Co-catalyst)

'

Add Degassed Solvent

Reaition

Heat & Stir

;

Monitor by TLC/LC-MS

Workup &Euriﬁcation

Aqueous Workup

;

Extraction

'

Drying & Concentration

'

Column Chromatography

:

Final Product
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2-Bromo-6-arylpyridine

2-Bromo-6-iodopyridine
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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